molecular formula C₄₅H₅₆N₄O₉ B1140417 N-Desmethyl Vinblastine CAS No. 18172-50-4

N-Desmethyl Vinblastine

Cat. No. B1140417
CAS RN: 18172-50-4
M. Wt: 796.95
InChI Key:
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Description

Synthesis Analysis

The total synthesis of Vinblastine and its derivatives, including N-Desmethyl Vinblastine, involves complex chemical processes. One approach detailed the direct coupling of catharanthine with vindoline, leading to the formation of Vinblastine, which can further undergo modification to produce N-Desmethyl Vinblastine. This synthesis is characterized by an Fe(III)-promoted coupling reaction, showcasing a meticulous method to achieve the final product through a series of chemical reactions including oxidative fragmentation and diastereoselective coupling (Ishikawa et al., 2009).

Molecular Structure Analysis

The molecular structure of N-Desmethyl Vinblastine is closely related to that of Vinblastine, lacking a methyl group on the nitrogen atom. This slight modification has implications for its chemical behavior and interactions. The structural basis for the regulation of tubulin by Vinblastine, as revealed through X-ray structure analysis, provides insights into how minor changes in molecular structure can significantly impact its biological activity and chemical properties (Gigant et al., 2005).

Chemical Reactions and Properties

N-Desmethyl Vinblastine participates in a variety of chemical reactions, influenced by its complex molecular structure. The synthesis process itself involves multiple steps, including nonoxidative coupling methodologies and biomimetic one-pot synthesis, which highlight the compound's reactive nature and chemical versatility (Magnus et al., 1992; Hirata et al., 2004).

Physical Properties Analysis

The physical properties of N-Desmethyl Vinblastine, such as solubility, melting point, and stability, are crucial for its handling and application in chemical reactions. While specific studies on these properties are less common, they are inferred from the general characteristics of Vinca alkaloids, which are typically alkaline, sparingly soluble in water, and more soluble in organic solvents.

Chemical Properties Analysis

N-Desmethyl Vinblastine's chemical properties, including its reactivity, stereochemistry, and functional group interactions, are fundamental to understanding its behavior in synthetic pathways and its potential as a chemical intermediate. The compound's synthesis from Vinblastine showcases its ability to undergo structural modifications while maintaining critical pharmacophoric elements (Bhushana Rao et al., 1985; Yokoshima et al., 2010).

Scientific Research Applications

  • Anticancer Drug Development : N-Desmethyl Vinblastine is derived from Catharanthus alkaloids, particularly Vinblastine, which has been marketed as an anticancer drug for over 40 years. The low plant content of Vinblastine has made Catharanthus roseus a focus for biotechnological studies on plant secondary metabolism, aiming at higher production levels of these alkaloids (van der Heijden et al., 2004).

  • Vinblastine Derivatives for Cancer Treatment : Synthesis of vinblastine derivatives, like 17-desacetylvinblastine, conjugated with oligoarginines, has been explored for enhanced efficiency against resistant cells. These conjugates have shown an antiproliferative effect against human leukemia cells (Bánóczi et al., 2010).

  • Desmoid Fibromatosis Treatment in Children : Vinblastine, combined with methotrexate, has been used in children with desmoid-type fibromatosis that is recurrent or not amenable to treatment with radiation or surgery. This combination has shown to be well-tolerated and effective in promoting tumor regression or blocking tumor growth (Skapek et al., 2007).

  • Mechanism of Vinblastine : Vinblastine, a closely related compound, introduces a wedge at the interface of two tubulin molecules, interfering with tubulin assembly. This understanding is crucial in the development of drugs like N-Desmethyl Vinblastine that target microtubule dynamics (Gigant et al., 2005).

  • Vinblastine in Cardiovascular Applications : Vinblastine has been evaluated for its potential in treating restenosis, a common problem with drug-eluting stents used in interventional cardiology. Vinblastine affects smooth muscle cell proliferation without detrimental effects on endothelial cell viability, suggesting its potential application in this field (Gallagher et al., 2010).

  • Vinblastine-DNA Interaction : Studies have shown that vinblastine, and by extension its derivatives, can interact with DNA, preventing its reproduction in fast-growing cells, which is crucial in cancer treatment (Tyagi et al., 2012).

  • Physicochemical Properties : The supercritical antisolvent process has been used to improve the physicochemical properties of vinblastine, which could be applicable to its derivatives like N-Desmethyl Vinblastine. This process can improve drug properties like solubility and bioavailability (Zhang et al., 2012).

Safety And Hazards

properties

IUPAC Name

methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIXXHHUOSBLA-UQUCNHJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Vinblastine

CAS RN

18172-50-4
Record name 1-Demethylvincaleukoblastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18172-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Demethylvincaleukoblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-DEMETHYLVINCALEUKOBLASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
G Zóyomi, K Jovánovics… - Journal of Labelled …, 1977 - Wiley Online Library
14 C‐Labelled vincristine was prepared from N‐desmethyl vinblastine by formylation with 14 C‐formic acid. Excess radioactive formic acid was recovered as sodium formate. C‐…

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